molecular formula C9H6F4O B12991964 2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B12991964
M. Wt: 206.14 g/mol
InChI Key: IWIOYIVYJRLIEC-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These groups can enhance the compound’s stability and bioavailability, making it a valuable intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
  • 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
  • 2-(2-Bromophenyl)acetaldehyde
  • 3-Phenylpropionaldehyde

Uniqueness

2-(2-Fluoro-4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions, making it distinct from other similar compounds. The combination of these groups with the acetaldehyde moiety provides unique chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,4-5H,3H2

InChI Key

IWIOYIVYJRLIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CC=O

Origin of Product

United States

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